![molecular formula C12H19NO4 B3119507 methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate CAS No. 251327-00-1](/img/structure/B3119507.png)
methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate
Vue d'ensemble
Description
The compound “methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate” is a complex organic molecule. It contains a cyclopentene ring, which is a five-membered ring with one double bond. The molecule also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis .
Chemical Reactions Analysis
The Boc group in the molecule can undergo a variety of reactions. For example, it can be removed under acidic conditions. The cyclopentene ring can participate in reactions typical of alkenes, such as addition reactions .Applications De Recherche Scientifique
Synthesis of Constrained Tryptophan Derivatives
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate is utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are designed for use in peptide and peptoid conformation elucidation studies. The structure of these derivatives includes a ring that bridges the α-carbon and the 4-position of the indole ring, limiting the side chain's conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
Dynamic Kinetic Resolution
The compound is used in dynamic kinetic resolution processes. It serves as a chiral auxiliary in stereoselective carbon−carbon bond formation. This method results in the production of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are key building blocks for synthesizing a variety of biologically active compounds (Kubo et al., 1997).
Enantioselective Synthesis
This compound is also involved in enantioselective synthesis processes. For example, it is synthesized with high optical purity via a Pd–catalyzed amide coupling with vinyl triflate, followed by subsequent oxazole formation. This synthesis pathway is significant for obtaining macrocyclic azole peptide isomers without racemization (Magata et al., 2017).
Kinetic Resolution in Synthesis
This compound is used in the kinetic and parallel kinetic resolutions for synthesizing enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This approach allows for efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers (Davies et al., 2003).
Building Block for Amino Acids
The compound is a versatile building block for cyclopropyl-containing amino acids. It shows potential in various reactions, including Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form (Limbach et al., 2009).
Liquid- and Solid-Phase Synthesis of Quinoxalines
This compound is also used in the synthesis of quinoxalines. The reaction of this compound with aromatic 1,2-diamines results in the formation of 3-methylquinoxaline-2-carboxylates. This synthesis can be performed both in liquid and solid phases (Attanasi et al., 2001).
Propriétés
IUPAC Name |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5,9H,6-7H2,1-4H3,(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVUUOLKMLXVJR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=C(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134483 | |
| Record name | Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251327-00-1 | |
| Record name | Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251327-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3119433.png)
![7-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B3119434.png)
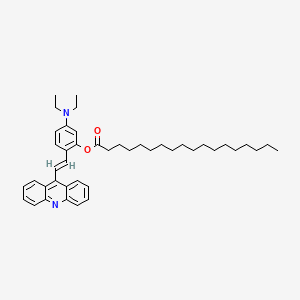
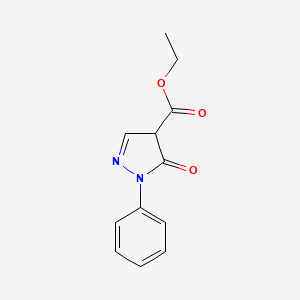

![Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate](/img/structure/B3119447.png)
![N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3119453.png)
![N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3119460.png)
![N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3119467.png)
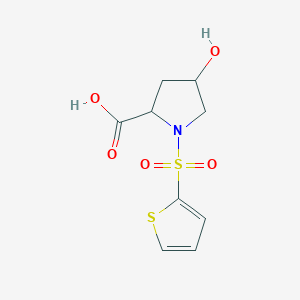
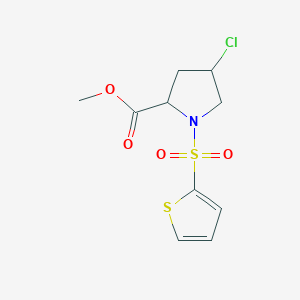
![2-(3-pyridinyl)-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazine](/img/structure/B3119492.png)
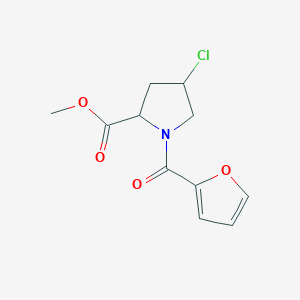
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119508.png)
